molecular formula C34H50O7 B1668346 Carbenoxolone CAS No. 5697-56-3

Carbenoxolone

Cat. No. B1668346
CAS RN: 5697-56-3
M. Wt: 570.8 g/mol
InChI Key: OBZHEBDUNPOCJG-WBXJDKIVSA-N
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Description

Carbenoxolone (CBX) is a glycyrrhetinic acid derivative with a steroid-like structure, similar to substances found in the root of the licorice plant . It is used for the treatment of peptic, esophageal, and oral ulceration and inflammation .


Synthesis Analysis

Carbenoxolone is a semi-synthetic compound derived from glycyrrhizic acid (GZA), found in the root of licorice (Glycyrrhiza glabra) . Viral protein synthesis occurs in the presence of carbenoxolone but infectious virion formation is minimal, indicating that carbenoxolone blocks viral morphogenesis .


Molecular Structure Analysis

Carbenoxolone has a complex molecular structure. Its IUPAC name is (3β)-3-[(3-carboxypropanoyl)oxy]-11-oxoolean-12-en-30-oic acid . The molecular formula is C34H50O7 and the molar mass is 570.767 g·mol−1 .


Chemical Reactions Analysis

Carbenoxolone has been shown to hinder the replication of Vaccinia virus in a gap junction-independent manner in a human keratinocyte cell line . It also reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) .


Physical And Chemical Properties Analysis

Carbenoxolone is a small molecule with a chemical formula of C34H50O7 . It has a molar mass of 570.7566 .

Scientific Research Applications

Neurophysiology

  • Retinal Function : Carbenoxolone has been found to inhibit voltage-gated Ca channels in the retina, impacting synaptic transmission. Specifically, it reduced photoreceptor-to-horizontal cell synaptic transmission by 92%, suggesting broad inhibitory actions in the retina (Vessey et al., 2004).

Phytotherapy

  • Gastrointestinal Conditions : Carbenoxolone, derived from liquorice root, is used in phytotherapy for gastric, peptic, and duodenal ulcers. It is considered a key example of phytotherapy's application in gastrointestinal conditions (Fintelmann, 1991).

Neuropharmacology

  • Anticonvulsant Effects : Carbenoxolone enhances the anticonvulsant activity of various conventional antiepileptic drugs in mice, suggesting a potential role in epilepsy management (Gareri et al., 2004).

Cardiology

  • Myocardial Conduction : In studies on human myocardial conduction, carbenoxolone caused a reduction in wavefront propagation velocity, illustrating the significance of gap junctions in regulating human myocardial conduction. This could have implications for investigating the effects of gap junction uncoupling on human arrhythmogenesis (Kojodjojo et al., 2006).

Immunology

  • Autoimmune Diseases : Carbenoxolone has been shown to inhibit the production of IL-23 by dendritic cells and microglia, reducing the population of Th17 cells in mice. This suggests its potential as a therapeutic strategy against Th17-mediated autoimmune diseases like multiple sclerosis (Endong et al., 2011).

Cancer Research

  • Metastasis Reduction : Carbenoxolone has demonstrated efficacy in reducing metastatic burden in the lungs of mice, offering new means to potentiate its anti-cancer activity while reducing the requirementfor high dosage administration (Karsch-Bluman et al., 2019).

Biochemistry

  • Mitochondrial Permeability : Carbenoxolone has been identified as an effective inducer of mitochondrial permeability transition pore in rat brain and liver mitochondria, suggesting a role in modulating alcohol tolerance and dependence in rats (Baburina et al., 2021).

Pharmacology

  • Herpes Simplex Infection : Topical carbenoxolone has been found to be an effective anti-viral agent for the management of Herpetic gingivostomatitis and recurrent Herpes labialis, significantly reducing healing time and associated pain (Partridge & Poswillo, 1984).

Safety And Hazards

Carbenoxolone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Carbenoxolone has been identified as a potential inhibitor of FOXO3, a transcription factor associated with various tumor entities . It has also been found to reduce lung metastases in mice . These findings suggest that Carbenoxolone could be a promising candidate for the treatment of therapy-resistant high-stage neuroblastoma and other “FOXO-resistant” cancers .

properties

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZHEBDUNPOCJG-WBXJDKIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7421-40-1 (di-hydrochloride salt)
Record name Carbenoxolone [INN:BAN]
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DSSTOX Substance ID

DTXSID4022733
Record name Carbenoxolone
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Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbenoxolone

CAS RN

5697-56-3
Record name Carbenoxolone
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Record name Carbenoxolone [INN:BAN]
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Record name Carbenoxolone
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Record name Olean-12-en-29-oic acid, 3-(3-carboxy-1-oxopropoxy)-11-oxo-, (3.beta.,20.beta.)-
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Record name Carbenoxolone
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Record name Carbenoxolone
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Record name CARBENOXOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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